molecular formula C19H20N2OS B13570870 4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine

4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine

Cat. No.: B13570870
M. Wt: 324.4 g/mol
InChI Key: UANFXRHPFDJKRN-UHFFFAOYSA-N
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Description

4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine is a compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has a unique structure that combines a benzyloxy group, a propyl group, and a thiazole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and an appropriate leaving group.

    Attachment of the Propyl Group: The propyl group can be attached through an alkylation reaction using propyl bromide or a similar alkylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit monoamine oxidase B (MAO-B), which is involved in the breakdown of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C19H20N2OS

Molecular Weight

324.4 g/mol

IUPAC Name

4-(2-phenylmethoxy-5-propylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C19H20N2OS/c1-2-6-14-9-10-18(22-12-15-7-4-3-5-8-15)16(11-14)17-13-23-19(20)21-17/h3-5,7-11,13H,2,6,12H2,1H3,(H2,20,21)

InChI Key

UANFXRHPFDJKRN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)C3=CSC(=N3)N

Origin of Product

United States

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